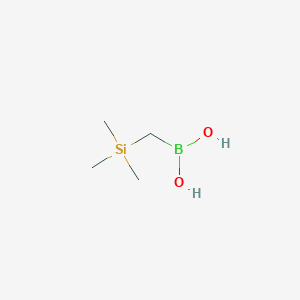

((Trimethylsilyl)methyl)boronic acid

Description

BenchChem offers high-quality ((Trimethylsilyl)methyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ((Trimethylsilyl)methyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

trimethylsilylmethylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H13BO2Si/c1-8(2,3)4-5(6)7/h6-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYWLLEMZUONDCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C[Si](C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H13BO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50463621 | |

| Record name | ((Trimethylsilyl)methyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50463621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74213-41-5 | |

| Record name | ((Trimethylsilyl)methyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50463621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Unique Standing of a Silylated Boronic Acid

An In-Depth Technical Guide to ((Trimethylsilyl)methyl)boronic acid: Synthesis, Properties, and Applications

In the expansive landscape of synthetic organic chemistry, organoboron compounds have established themselves as indispensable tools, largely due to their versatility, stability, and the transformative power of the Suzuki-Miyaura cross-coupling reaction.[1][2] Boronic acids, with their general structure R-B(OH)₂, serve as cornerstone building blocks for constructing complex molecular architectures.[1] This guide focuses on a particularly intriguing member of this family: ((trimethylsilyl)methyl)boronic acid.

The presence of the trimethylsilyl (TMS) moiety adjacent to the carbon-boron bond introduces unique steric and electronic properties not found in simple alkyl boronic acids.[3] This modification influences the compound's reactivity, stability, and utility, making it a valuable reagent for specialized applications in medicinal chemistry, materials science, and beyond. As a Senior Application Scientist, this guide aims to provide a comprehensive, field-proven perspective on the synthesis, core chemical properties, and strategic applications of this unique reagent, moving beyond simple protocols to explain the fundamental causality behind its utility.

Physicochemical and Structural Properties

A thorough understanding of a reagent's physical and spectral properties is fundamental to its successful application in the laboratory.

| Property | Value | Reference(s) |

| CAS Number | 74213-41-5 | [3][4][5] |

| Molecular Formula | C₄H₁₃BO₂Si | [3][5][6] |

| Molecular Weight | 132.04 g/mol | [3][5] |

| SMILES | C(C)CB(O)O | [5][7] |

| Storage | Sealed in dry, store in freezer, under -20°C | [7] |

Note: Boiling point data is not consistently reported for this compound under standard conditions.

-

¹H NMR: Expected signals would include a singlet for the nine equivalent protons of the trimethylsilyl group and a singlet for the two protons of the methylene group adjacent to both silicon and boron.

-

¹³C NMR: Distinct signals for the methyl carbons of the TMS group and the methylene carbon would be anticipated.

-

¹¹B NMR: A broad signal characteristic of a tricoordinate boron species would be observed.[8]

Synthesis and Handling

The most direct and reliable formation of the C-B bond adjacent to a trimethylsilyl group is achieved through the reaction of organometallic reagents with boron electrophiles.[3]

Core Synthetic Strategy: Grignard Reagent-Mediated Borylation

The predominant synthetic route involves the preparation of a Grignard reagent, (trimethylsilyl)methylmagnesium chloride, which is subsequently reacted with a trialkyl borate ester. This method is reliable and scalable.[3][9] The choice of a trialkyl borate, such as trimethyl borate or triisopropyl borate, is crucial; the latter is often preferred to minimize competitive side reactions.[3]

Experimental Protocol: Synthesis via Grignard Reagent

This protocol is a representative methodology based on established procedures for forming carbon-boron bonds.[3][10]

Materials:

-

(Chloromethyl)trimethylsilane

-

Magnesium turnings

-

Iodine (crystal, as initiator)

-

Anhydrous Tetrahydrofuran (THF) or 2-Methyltetrahydrofuran[10]

-

Triisopropyl borate

-

10% Hydrochloric acid

-

Anhydrous sodium sulfate

-

Hexanes or Pentane

Procedure:

-

Grignard Formation: To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 equivalents) and a small crystal of iodine.

-

In the dropping funnel, prepare a solution of (chloromethyl)trimethylsilane (1.0 equivalent) in anhydrous THF.

-

Add a small portion of the silane solution to the magnesium. Gentle heating may be required to initiate the reaction, indicated by the disappearance of the iodine color and bubbling.

-

Once initiated, add the remaining silane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux for an additional 2-3 hours to ensure complete formation of the Grignard reagent.[10]

-

Cool the reaction mixture to room temperature.

-

Borylation: In a separate flame-dried flask under nitrogen, dissolve triisopropyl borate (1.1 equivalents) in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the prepared Grignard reagent to the cold borate solution via cannula transfer. Maintain the temperature at -78 °C during the addition.

-

After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight.

-

Workup and Isolation: Cool the reaction mixture to 0 °C and quench by the slow addition of 10% hydrochloric acid until the pH is acidic (pH ~2).[10]

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude boronic acid.

-

Purification can be achieved by recrystallization from a suitable solvent system (e.g., water or hexane mixtures) to afford the final product.[10]

Handling and Stability: The Role of Boronic Esters

Boronic acids have a known propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[11] This equilibrium can complicate stoichiometry and characterization. For this reason, boronic acids are often converted to more stable and easily handled boronate esters, with the pinacol ester being the most common derivative.[3][12][13] These esters are generally more stable towards column chromatography and less susceptible to protodeboronation.[14][15]

Chemical Reactivity and Mechanistic Insights

The primary utility of ((trimethylsilyl)methyl)boronic acid lies in its application as a nucleophilic partner in palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, proceeding through a well-established catalytic cycle.[2][16] The reaction is valued for its mild conditions and high functional group tolerance.[16]

The key transmetalation step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex.[15][16] Recent studies have highlighted the efficacy of using boronic esters with organic-soluble bases like potassium trimethylsilanolate (TMSOK) under anhydrous conditions.[17][18] This approach can dramatically increase reaction rates and yields by promoting a homogeneous reaction environment and preventing undesirable protodeboronation side reactions.[17][19]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the coupling of an aryl bromide with ((trimethylsilyl)methyl)boronic acid pinacol ester.

Materials:

-

((Trimethylsilyl)methyl)boronic acid pinacol ester

-

Aryl bromide (e.g., 4-bromoanisole)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd-PEPPSI-IPr)

-

Base (e.g., K₃PO₄ or TMSOK)[17]

-

Anhydrous solvent (e.g., Toluene, THF, or Dioxane)

Procedure:

-

To a Schlenk flask, add the aryl bromide (1.0 equivalent), ((trimethylsilyl)methyl)boronic acid pinacol ester (1.2-1.5 equivalents), and the base (2.0-3.0 equivalents).

-

Add the palladium catalyst (1-5 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).

-

Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

-

Wash the mixture with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Applications in Research and Development

The unique structure of ((trimethylsilyl)methyl)boronic acid makes it a strategic building block in several areas of chemical science.

-

Drug Development: Boronic acids are privileged structures in medicinal chemistry.[20] The first FDA-approved proteasome inhibitor for treating multiple myeloma, Bortezomib (Velcade), is a boronic acid derivative.[1][20] The silyl group in ((trimethylsilyl)methyl)boronic acid can serve as a bioisostere for other groups or be used to modulate pharmacokinetic properties like lipophilicity and metabolic stability. Its derivatives are valuable in creating complex pharmaceuticals.

-

Materials Science: The compound can be incorporated into advanced materials, including polymers and nanomaterials. The silicon and boron elements can impart unique electronic or physical properties, enhancing the performance and stability of the final products.

-

Organic Synthesis: Beyond Suzuki coupling, the versatile C-B bond can participate in a range of other transformations, making it a versatile building block for constructing complex organic molecules.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed.[21]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.[21]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[21][22]

-

Storage: Store in a tightly sealed container in a cool, dry place, preferably refrigerated or under freezer conditions (-20 °C) to maintain stability.[7][21]

-

Incompatibilities: Avoid strong oxidizing agents.[21]

This guide provides a foundational, expert-driven overview of ((trimethylsilyl)methyl)boronic acid. Its unique combination of a reactive boronic acid moiety and a stabilizing trimethylsilyl group ensures its continued relevance as a valuable tool for researchers pushing the boundaries of chemical synthesis and drug discovery.

References

-

((Trimethylsilyl)methyl)boronic acid | C4H13BO2Si | CID 11367003. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. (n.d.). eScholarship.org. Retrieved January 18, 2026, from [Link]

-

3-(Trimethylsilyl)phenylboronic acid. (n.d.). BU CyberSec Lab. Retrieved January 18, 2026, from [Link]

-

CAS NO. 74213-41-5 | ((Trimethylsilyl)methyl)boronic acid. (n.d.). Arctom. Retrieved January 18, 2026, from [Link]

-

Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate. (2020). Organic Syntheses, 97, 245-261. Retrieved January 18, 2026, from [Link]

-

SAFETY DATA SHEET. (2008, November 4). Thermo Fisher Scientific. Retrieved January 18, 2026, from [Link]

-

Experimental Details. (n.d.). The Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]

-

Can anyone suggest the procedure for the synthesis of methylboronic acid and phenylethenylboronic acid? (2015, July 26). ResearchGate. Retrieved January 18, 2026, from [Link]

-

.alpha.-Trimethylsilyl boronic esters. Pinacol lithio(trimethylsilyl)methaneboronate, homologation of boronic esters with [chloro(trimethylsilyl)methyl]lithium, and comparisons with some phosphorus and sulfur analogs. (1991). Organometallics. Retrieved January 18, 2026, from [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022). Molecules, 27(19), 6333. Retrieved January 18, 2026, from [Link]

-

(Dimethylphenylsilyl)boronic acid pinacol ester. (n.d.). Organic Syntheses Procedure. Retrieved January 18, 2026, from [Link]

-

Potassium Trimethylsilanolate Enables Rapid, Homogeneous Suzuki−Miyaura Cross-Coupling of Boronic Esters. (2020). ACS Catalysis, 10(1), 73-80. Retrieved January 18, 2026, from [Link]

-

boronic esters. (n.d.). Organic Syntheses Procedure. Retrieved January 18, 2026, from [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). Pharmaceuticals, 13(9), 220. Retrieved January 18, 2026, from [Link]

-

Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews, 42(22), 9016-9034. Retrieved January 18, 2026, from [Link]

-

Boron-Based Crossed-Coupling Reactions. (n.d.). Denmark Group. Retrieved January 18, 2026, from [Link]

-

Organoboranes. 39. Convenient procedures for the preparation of methylboronic acid and trimethylboroxin. (1984). Organometallics, 3(9), 1390-1393. Retrieved January 18, 2026, from [Link]

-

Preparation of (E)-1-Alkenylboronic Acid Pinacol Esters via Transfer of Alkenyl Group from Boron to Boron. (2004). Synthesis, 2004(11), 1814-1820. Retrieved January 18, 2026, from [Link]

-

MIDA Boronates. (n.d.). Organic Syntheses Procedure. Retrieved January 18, 2026, from [Link]

-

N-Heterocyclic Carbene Catalysed Trimethylsilylation of Terminal Acetylenes and Indoles with Ruppert's Reagent under Solvent Free Conditions. (n.d.). The Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]

-

Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2018). Journal of the American Chemical Society, 140(12), 4401-4416. Retrieved January 18, 2026, from [Link]

-

Boronic Acid Shell-Crosslinked Dextran-b-PLA Micelles for Acid-Responsive Drug Delivery. (2022). Polymers, 14(16), 3290. Retrieved January 18, 2026, from [Link]

-

THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. (2014). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Suzuki–Miyaura Reaction of 4-Silyl-bromobenzenes with Phenylboronic Acid under Thermal and Microwave Conditions. (2008). The Open Organic Chemistry Journal, 2, 63-66. Retrieved January 18, 2026, from [Link]

-

Trimethylsilyl Esters: Temporary Protection of Carboxylic Acids During Hydroboration Reactions. (1981). Synthesis, 1981(12), 999-1000. Retrieved January 18, 2026, from [Link]

-

Methylboronic Acid | CH5BO2 | CID 139377. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. ((Trimethylsilyl)methyl)boronic acid | C4H13BO2Si | CID 11367003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. arctomsci.com [arctomsci.com]

- 6. ((Trimethylsilyl)methyl)boronic acid|CAS 74213-41-5|TCIJT|製品詳細 [tci-chemical-trading.com]

- 7. 74213-41-5|((Trimethylsilyl)methyl)boronic acid|BLD Pharm [bldpharm.com]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Page loading... [wap.guidechem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. researchgate.net [researchgate.net]

- 16. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 17. orgsyn.org [orgsyn.org]

- 18. researchgate.net [researchgate.net]

- 19. Boron-Based Crossed-Coupling Reactions – Denmark Group [denmarkgroup.illinois.edu]

- 20. mdpi.com [mdpi.com]

- 21. fishersci.com [fishersci.com]

- 22. chemscene.com [chemscene.com]

((Trimethylsilyl)methyl)boronic acid: A Guide to Synthesis, Properties, and Advanced Synthetic Applications

An in-depth technical guide by a Senior Application Scientist

Abstract and Introduction

((Trimethylsilyl)methyl)boronic acid, bearing the CAS number 74213-41-5, is a unique bifunctional reagent that occupies a strategic position in modern organic synthesis. It elegantly combines the versatile reactivity of a boronic acid with the distinct properties imparted by the α-trimethylsilyl group. This guide provides an in-depth technical overview intended for researchers, chemists, and drug development professionals. We will move beyond a simple recitation of facts to explore the causality behind its synthesis, the mechanistic nuances of its key reactions, and field-proven protocols that ensure successful application. The unique synergy between the boron and silicon moieties allows this reagent to serve not only as a partner in cross-coupling reactions but also as a stable precursor for generating α-silyl carbanions, pivotal intermediates in olefination chemistry.

Physicochemical Properties and Safe Handling

A thorough understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory.

Core Physicochemical Data

All quantitative data for ((Trimethylsilyl)methyl)boronic acid is summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 74213-41-5 | [1][2] |

| Molecular Formula | C4H13BO2Si | [1][3] |

| Molecular Weight | 132.04 g/mol | [1][4] |

| IUPAC Name | ((trimethylsilyl)methyl)boronic acid | [2] |

| SMILES | C(C)CB(O)O | [1] |

| Typical Form | White to off-white solid | [5] |

| Storage Conditions | Sealed in a dry environment, store in a freezer under -20°C. | [4] |

Safety, Handling, and Storage Protocols

As with all organoboron compounds, appropriate safety measures are paramount. Boronic acids, in general, can be irritating to the eyes, skin, and respiratory system.[6][7]

Core Safety Directives:

-

Personal Protective Equipment (PPE): Always handle the compound wearing appropriate PPE, including a lab coat, nitrile gloves, and ANSI Z87.1-compliant safety goggles.[7][8]

-

Ventilation: Conduct all manipulations within a properly functioning chemical fume hood to avoid inhalation of dust or vapors.[7][8]

-

Handling: Avoid contact with skin, eyes, and clothing. After handling, wash hands and any exposed skin thoroughly.[6][8] Do not eat, drink, or smoke in the laboratory area.[6]

-

Storage: The compound should be stored in a tightly sealed container in a dry, well-ventilated place, preferably in a freezer at temperatures below -20°C to maintain long-term stability.[4] Store under an inert atmosphere, as boronic acids can be sensitive to air.[8]

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[8]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for chemical waste.[6][8]

Synthesis of ((Trimethylsilyl)methyl)boronic acid

The most common and reliable method for synthesizing ((Trimethylsilyl)methyl)boronic acid involves the reaction of an organometallic reagent with a boron electrophile.[9] The Grignard reagent-mediated approach is particularly well-established.[10][11]

Mechanistic Rationale: The Grignard Approach

The synthesis hinges on the formation of a Grignard reagent, ((trimethylsilyl)methyl)magnesium halide, from the corresponding haloalkane. This powerful nucleophile then attacks a trialkoxyborane, typically trimethyl borate, which serves as the boron electrophile.[12] The resulting boronate ester intermediate is subsequently hydrolyzed under acidic conditions to yield the final boronic acid. The choice of a Grignard reagent over an organolithium is often strategic, as the magnesium-oxygen bond in the intermediate can be more stable, sometimes allowing for better control and isolation.[13]

The overall synthetic pathway can be visualized as follows:

Caption: Synthetic pathway for ((Trimethylsilyl)methyl)boronic acid.

Detailed Experimental Protocol: Synthesis via Grignard Reagent

This protocol is adapted from established methods for preparing boronic acids from Grignard reagents.[10][11][12]

Materials:

-

(Chloromethyl)trimethylsilane or (Bromomethyl)trimethylsilane

-

Magnesium turnings

-

Iodine (crystal, as initiator)

-

Anhydrous tetrahydrofuran (THF) or 2-methyltetrahydrofuran[10]

-

Trimethyl borate

-

Hydrochloric acid (e.g., 10% aqueous solution)[10]

-

Anhydrous sodium sulfate or magnesium sulfate

-

Hexanes or other suitable recrystallization solvent

Procedure:

-

Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a constant pressure addition funnel, and a nitrogen inlet. Flame-dry the entire apparatus under a stream of dry nitrogen to ensure anhydrous conditions.

-

Grignard Initiation: To the flask, add magnesium turnings (1.1 equivalents) and a single crystal of iodine.

-

Reagent Addition: In the addition funnel, prepare a solution of (chloromethyl)trimethylsilane (1.0 equivalent) in anhydrous THF. Add a small portion of this solution to the magnesium turnings.

-

Reaction Initiation: Gently warm the flask (a heat gun may be used cautiously) until the color of the iodine fades and bubbling is observed, indicating the initiation of the Grignard reaction. If initiation is sluggish, sonication can be applied.

-

Grignard Formation: Once the reaction is initiated, add the remaining silane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux the mixture for 2-3 hours to ensure complete formation of the Grignard reagent.[10]

-

Borylation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Add a solution of trimethyl borate (1.2 equivalents) in anhydrous THF dropwise via the addition funnel, maintaining the internal temperature below -60 °C.

-

Warm-up: After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight.

-

Hydrolysis (Work-up): Cool the flask in an ice bath and slowly quench the reaction by adding 10% aqueous hydrochloric acid until the pH is acidic (pH ~2).[10] Stir vigorously until all solids have dissolved.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford pure ((trimethylsilyl)methyl)boronic acid as a white solid.

Core Applications and Mechanistic Insights

The utility of this reagent stems from its dual functionality, enabling its participation in two cornerstone reactions of organic synthesis: the Suzuki-Miyaura cross-coupling and the Peterson olefination.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is one of the most powerful methods for forming C-C bonds, and ((trimethylsilyl)methyl)boronic acid serves as a unique coupling partner.[14][15]

The standard Suzuki-Miyaura catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[15] A key step is the transmetalation, where the organic group is transferred from boron to the palladium center. This step typically requires activation of the boronic acid with a base to form a more nucleophilic "ate" complex.[15][16]

Recent advancements have highlighted the efficacy of using anhydrous conditions with boronic esters and a soluble organic base like potassium trimethylsilanolate (TMSOK).[14][17][18] This system offers several advantages:

-

Enhanced Rates: Anhydrous conditions prevent the competitive hydrolysis of the boronic ester, leading to faster and more efficient reactions.[18]

-

Homogeneity: TMSOK is soluble in organic solvents like THF, creating a homogeneous reaction mixture which can accelerate the reaction compared to heterogeneous systems using inorganic bases.[14][17]

-

Boronate Mechanism: Studies suggest that under these conditions, the reaction proceeds directly via a boronate intermediate without the need for prior hydrolysis, streamlining the catalytic cycle.[19][20]

The trimethylsilyl group in the reagent is generally stable to these conditions and does not interfere with the cross-coupling process.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

-

Aryl bromide (1.0 equivalent)

-

((Trimethylsilyl)methyl)boronic acid (1.5 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

-

Potassium carbonate (K₂CO₃, 2.0 equivalents) or Potassium trimethylsilanolate (TMSOK, 1.5 equivalents)[17]

-

Anhydrous 1,4-dioxane or THF

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide, ((trimethylsilyl)methyl)boronic acid, and the base (K₂CO₃).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with dry nitrogen or argon three times.

-

Solvent and Catalyst Addition: Add the anhydrous solvent, followed by the palladium catalyst under a positive pressure of the inert gas.

-

Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

-

Cooling and Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with diethyl ether and filter through a pad of Celite to remove inorganic salts and the catalyst.

-

Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by silica gel column chromatography to obtain the desired (trimethylsilyl)methyl-aryl product.

The Peterson Olefination

While not a direct participant, ((trimethylsilyl)methyl)boronic acid is an excellent and stable precursor to the α-silyl carbanions required for the Peterson olefination.[21][22] This reaction provides a powerful alternative to the Wittig reaction for converting aldehydes and ketones into alkenes.[13]

The boronic acid can be readily converted to an α-silyl organometallic reagent, such as (trimethylsilyl)methyllithium, via transmetalation with an organolithium reagent like n-BuLi. This α-silyl carbanion then acts as the key nucleophile in the Peterson olefination.[23]

The reaction proceeds in two stages:

-

Addition: The α-silyl carbanion adds to the carbonyl group of an aldehyde or ketone to form a β-hydroxysilane intermediate.[13][22] This intermediate is often stable enough to be isolated.

-

Elimination: The β-hydroxysilane is then subjected to elimination to form the alkene. The stereochemical outcome of the alkene (E or Z) is famously dependent on the conditions used for this elimination step.[22][23]

This stereochemical dichotomy provides a high degree of control, allowing for the selective synthesis of either the E or Z alkene from the same β-hydroxysilane diastereomers.[13]

Caption: Stereodivergent pathways in the Peterson Olefination.

Step A: Generation of (trimethylsilyl)methyllithium This step should be performed with extreme care due to the pyrophoric nature of organolithium reagents.

-

To a solution of ((trimethylsilyl)methyl)boronic acid (1.0 equivalent) in anhydrous diethyl ether at 0 °C under argon, add n-butyllithium (1.1 equivalents) dropwise.

-

Stir the resulting solution at 0 °C for 30 minutes before use in the next step.

Step B: Olefination of a Ketone

-

Addition: To a solution of the ketone (1.0 equivalent) in anhydrous diethyl ether at -78 °C, add the freshly prepared (trimethylsilyl)methyllithium solution from Step A dropwise.

-

Intermediate Formation: Stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quench: Carefully quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the product with diethyl ether, dry the organic layer over MgSO₄, and concentrate to yield the crude β-hydroxysilane. This intermediate can be purified at this stage if desired.

-

Elimination (Acidic Conditions for E-Alkene): Dissolve the crude β-hydroxysilane in a solvent like dichloromethane and add a catalytic amount of concentrated sulfuric acid. Stir at room temperature until the elimination is complete (monitor by TLC). Quench with saturated aqueous NaHCO₃, extract, dry, and concentrate. Purify by column chromatography to yield the E-alkene.[23]

-

Elimination (Basic Conditions for Z-Alkene): Dissolve the crude β-hydroxysilane in anhydrous THF and add potassium hydride (KH, 1.2 equivalents) portion-wise at 0 °C. Allow the mixture to warm to room temperature and stir until the reaction is complete. Carefully quench with water, extract, dry, and concentrate. Purify by column chromatography to yield the Z-alkene.[23]

Troubleshooting and Field-Proven Insights

-

Grignard Synthesis: The initiation of the Grignard reaction is the most common failure point. Ensure all glassware is rigorously dried and that the magnesium surface is activated (a few drops of 1,2-dibromoethane can also be used as an initiator).

-

Protodeboronation: In Suzuki couplings, especially with sluggish substrates or prolonged reaction times, protodeboronation (loss of the B(OH)₂ group) can be a competing side reaction.[24] Using anhydrous conditions and efficient catalyst systems can minimize this.

-

Peterson Elimination: The elimination step can sometimes be slow. For the base-mediated elimination, ensuring a truly anhydrous THF and using a fresh, active hydride source (like KH) is critical for driving the reaction to completion.

Conclusion

((Trimethylsilyl)methyl)boronic acid is a testament to the power of reagent design in modern synthetic chemistry. Its ability to act as both a stable, handleable source of the (trimethylsilyl)methyl unit for cross-coupling and as a precursor to a key olefination reagent makes it a valuable tool. By understanding the mechanistic principles that govern its reactivity, chemists can harness its full potential to construct complex molecular architectures with precision and control.

References

- Guidechem. (n.d.). How can Methylboronic Acid be Prepared Safely and Efficiently?.

- PubChem. (n.d.). (((Trimethylsilyl)methyl)boronic acid.

- Benchchem. (n.d.). ((Trimethylsilyl)methyl)boronic acid | 74213-41-5.

- CymitQuimica. (n.d.). CAS 17865-11-1: [4-(Trimethylsilyl)phenyl]boronic acid.

- Wikipedia. (n.d.). Peterson olefination.

- Arctom. (n.d.). CAS NO. 74213-41-5 | ((Trimethylsilyl)methyl)boronic acid.

- Thermo Fisher Scientific. (2025). Phenylboronic acid - SAFETY DATA SHEET.

- Alfa Chemistry. (n.d.). Peterson Olefination.

- TCI Chemicals. (n.d.). ((Trimethylsilyl)methyl)boronic acid|CAS 74213-41-5.

- Organic Syntheses. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Org. Synth. 2020, 97, 245-261.

- BLD Pharm. (n.d.). 74213-41-5|((Trimethylsilyl)methyl)boronic acid.

- Organic Chemistry Portal. (n.d.). Peterson Olefination.

- Thermo Fisher Scientific. (2025). 1-Methylindazole-6-boronic acid - SAFETY DATA SHEET.

- Kassel, V., et al. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Journal of the American Chemical Society.

- NROChemistry. (n.d.). Peterson Olefination.

- University of Washington Environmental Health & Safety. (n.d.). Organic Acid SOP.

- ResearchGate. (2015). Can anyone suggest the procedure for the synthesis of methylboronic acid and phenylethenylboronic acid?.

- Sigma-Aldrich. (2025). Phenylboronic acid - SAFETY DATA SHEET.

- IDEALS Repository. (n.d.). Anhydrous Suzuki-Miyaura cross-coupling of boronic esters enabled by potassium trimethylsilanolate.

- Semantic Scholar. (1990). The Peterson Olefination Reaction.

- ACS Publications. (n.d.). α-Trimethylsilyl boronic esters. Organometallics.

- RSC Publishing. (n.d.). Mechanistic insights into boron-catalysed direct amidation reactions.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Boronic Acid Synthesis with Trimethyl Borate for Suzuki Couplings.

- PubMed. (2024). Mechanisms of Action of TMS in the Treatment of Depression.

- PubMed Central (PMC). (n.d.). Cross-Coupling Reaction with Lithium Methyltriolborate.

- Sigma-Aldrich. (2025). 4-(Diphenylamino)phenylboronic acid - SAFETY DATA SHEET.

- Sci-Hub. (1995). A novel and efficient route to (E)-alk-1-enyl boronic acid derivatives from (E)-1-(trimethylsilyl)alk-1-enes and a formal Suzuki–Miyaura cross-coupling reaction starting with vinylsilanes. J. Chem. Soc., Chem. Commun.

- Denmark Group. (n.d.). Boron-Based Crossed-Coupling Reactions.

- ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION.

- PubMed Central (PMC). (n.d.). Neuroimaging Mechanisms of Therapeutic Transcranial Magnetic Stimulation for Major Depressive Disorder.

- National Institutes of Health (NIH). (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.

- Frontiers. (2017). Mechanism of Action for rTMS: A Working Hypothesis Based on Animal Studies.

- MDPI. (n.d.). Cellular and Molecular Mechanisms Underlying Transcranial Magnetic Stimulation: Experimental Data for Evaluating Changes in Nervous Tissue.

- Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.

- Sci-Hub. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. ((Trimethylsilyl)methyl)boronic acid|CAS 74213-41-5|TCIJT|製品詳細 [tci-chemical-trading.com]

- 3. ((Trimethylsilyl)methyl)boronic acid | C4H13BO2Si | CID 11367003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 74213-41-5|((Trimethylsilyl)methyl)boronic acid|BLD Pharm [bldpharm.com]

- 5. CAS 17865-11-1: [4-(Trimethylsilyl)phenyl]boronic acid [cymitquimica.com]

- 6. fishersci.com [fishersci.com]

- 7. ehs.washington.edu [ehs.washington.edu]

- 8. fishersci.com [fishersci.com]

- 9. benchchem.com [benchchem.com]

- 10. Page loading... [guidechem.com]

- 11. researchgate.net [researchgate.net]

- 12. nbinno.com [nbinno.com]

- 13. Peterson Olefination [organic-chemistry.org]

- 14. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Suzuki Coupling [organic-chemistry.org]

- 16. researchgate.net [researchgate.net]

- 17. orgsyn.org [orgsyn.org]

- 18. I. Anhydrous Suzuki-Miyaura cross-coupling of boronic esters enabled by potassium trimethylsilanolate II. investigations into the atropselective n-arylation of benzimidazoles utilizing the Chan-Evans-Lam coupling | IDEALS [ideals.illinois.edu]

- 19. Boron-Based Crossed-Coupling Reactions – Denmark Group [denmarkgroup.illinois.edu]

- 20. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 21. grokipedia.com [grokipedia.com]

- 22. alfa-chemistry.com [alfa-chemistry.com]

- 23. Peterson Olefination | NROChemistry [nrochemistry.com]

- 24. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

A Senior Application Scientist's Guide to ((Trimethylsilyl)methyl)boronic Acid: Synthesis, Properties, and Strategic Applications in Modern Drug Discovery

An In-Depth Technical Guide: ((Trimethylsilyl)methyl)boronic acid

Introduction

In the landscape of modern medicinal chemistry and pharmaceutical development, boronic acids have distinguished themselves as indispensable building blocks.[1] Their unique electronic structure, versatile reactivity, and general physiological compatibility have propelled them from chemical curiosities to the core of many synthetic strategies.[2][3] The approval of drugs like the proteasome inhibitor Bortezomib for multiple myeloma treatment underscored the therapeutic potential of the boronic acid moiety, demystifying earlier concerns about toxicity and sparking widespread interest in this compound class.[2][4]

This guide focuses on a particularly intriguing derivative: ((Trimethylsilyl)methyl)boronic acid . This molecule marries the well-established utility of the boronic acid group with the unique steric and electronic properties of a trimethylsilyl (TMS) moiety. This combination offers a unique tool for researchers and drug development professionals, providing a stable, yet reactive, building block for creating complex molecular architectures. We will explore the fundamental properties, synthesis, and strategic applications of this reagent, providing not just protocols, but the underlying scientific rationale—the causality—that informs its effective use in the laboratory.

Core Physicochemical Properties

A thorough understanding of a reagent begins with its fundamental properties. ((Trimethylsilyl)methyl)boronic acid is a stable, solid compound under standard conditions, though it is recommended to be stored in a freezer under dry conditions to ensure long-term integrity.[5]

Table 1: Physicochemical Properties of ((Trimethylsilyl)methyl)boronic acid

| Property | Value | Source(s) |

| Molecular Formula | C4H13BO2Si | [5][6][7][8][9] |

| Molecular Weight | 132.04 g/mol | [5][6][7] |

| CAS Number | 74213-41-5 | [5][6][7][9] |

| Appearance | White to off-white solid | [10] |

| SMILES | C(C)CB(O)O | [5][6] |

| IUPAC Name | (trimethylsilyl)methylboronic acid | [9] |

graph "chemical_structure" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];// Nodes for atoms B [label="B", pos="0,0!"]; O1 [label="O", pos="-0.87,-0.5!"]; H1 [label="H", pos="-1.3,-0.9!"]; O2 [label="O", pos="0.87,-0.5!"]; H2 [label="H", pos="1.3,-0.9!"]; C1 [label="CH₂", pos="0,1.2!"]; Si [label="Si", pos="0,2.7!"]; C2 [label="CH₃", pos="-1.2,3.5!"]; C3 [label="CH₃", pos="0,4!"]; C4 [label="CH₃", pos="1.2,3.5!"];

// Edges for bonds B -- O1; O1 -- H1; B -- O2; O2 -- H2; B -- C1; C1 -- Si; Si -- C2; Si -- C3; Si -- C4; }

Caption: Structure of ((Trimethylsilyl)methyl)boronic acid.

Synthesis and Mechanistic Considerations

The synthesis of alkylboronic acids is a well-established field in organic chemistry. The most common and reliable methods involve the reaction of an organometallic reagent, such as a Grignard or organolithium species, with a boron electrophile, typically a trialkyl borate.[11][12] This approach provides a direct and efficient route to the crucial carbon-boron bond.

Experimental Protocol: Synthesis via Grignard Reagent

This protocol describes a robust method for synthesizing ((Trimethylsilyl)methyl)boronic acid from (chloromethyl)trimethylsilane.

Step 1: Formation of the Grignard Reagent

-

To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, add magnesium turnings (1.2 equivalents).

-

Add anhydrous diethyl ether or tetrahydrofuran (THF) as the solvent.

-

Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of (chloromethyl)trimethylsilane (1.0 equivalent) in the anhydrous solvent to the magnesium suspension. The reaction is exothermic and should be controlled with an ice bath if necessary.

-

After the addition is complete, reflux the mixture gently for 1-2 hours to ensure complete formation of the Grignard reagent, ((trimethylsilyl)methyl)magnesium chloride.

Step 2: Borylation

-

In a separate flame-dried flask under nitrogen, dissolve trimethyl borate (1.5 equivalents) in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the prepared Grignard reagent from Step 1 to the cold trimethyl borate solution via cannula. Maintaining the low temperature is critical to prevent over-addition and side reactions.

-

Allow the reaction mixture to stir at -78 °C for 2-3 hours, then let it slowly warm to room temperature overnight.

Step 3: Hydrolysis and Workup

-

Cool the reaction mixture in an ice bath and slowly quench by adding cold, dilute hydrochloric acid (e.g., 1 M HCl). This hydrolyzes the intermediate boronate ester to the desired boronic acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization or column chromatography to obtain pure ((trimethylsilyl)methyl)boronic acid.

Causality and Self-Validation

-

Why use a Grignard Reagent? This organometallic species effectively reverses the polarity of the carbon atom attached to the silicon, transforming it from an electrophilic center (in the chloromethyl starting material) to a potent nucleophile capable of attacking the electrophilic boron atom of the trimethyl borate.[12]

-

Why -78 °C? The borylation step is highly exothermic. Low temperatures prevent the newly formed boronate ester from reacting with a second equivalent of the Grignard reagent, which would lead to the undesired trialkylborane byproduct. This temperature control is a key aspect of a self-validating protocol, ensuring high selectivity for the desired product.

-

Why Acidic Hydrolysis? The initial product of the borylation is a boronate ester. Acidic workup is required to hydrolyze the B-O-CH₃ bonds to the B-O-H bonds of the final boronic acid.

Caption: Synthetic workflow for ((trimethylsilyl)methyl)boronic acid.

Key Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is arguably the most widely used C-C bond-forming reaction in pharmaceutical research, valued for its mild conditions, functional group tolerance, and the low toxicity of its boron-based reagents.[13][14][15] ((Trimethylsilyl)methyl)boronic acid serves as a valuable partner in these couplings, enabling the introduction of the (trimethylsilyl)methyl group into various molecular scaffolds.

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol outlines a general procedure for coupling ((trimethylsilyl)methyl)boronic acid with an aryl bromide.

Reagents:

-

Aryl Bromide (1.0 equivalent)

-

((Trimethylsilyl)methyl)boronic acid (1.5 equivalents)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 equivalents)

-

Solvent (e.g., Toluene/Water, Dioxane/Water, or DME)

Procedure:

-

To a reaction vessel, add the aryl bromide, ((trimethylsilyl)methyl)boronic acid, and the base.

-

Add the solvent system (e.g., a 4:1 mixture of toluene and water).

-

Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Add the palladium catalyst to the degassed mixture under a positive pressure of inert gas.

-

Heat the reaction mixture (typically 80-100 °C) with vigorous stirring and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and add water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product via column chromatography.

The "Why": Understanding the Catalytic Cycle

-

Role of the Palladium Catalyst: The Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the aryl bromide, forming a Pd(II) intermediate.[15]

-

Role of the Base: The base is crucial for the transmetalation step. It activates the boronic acid by forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻).[16] This boronate complex then transfers its organic group (the (trimethylsilyl)methyl moiety) to the Pd(II) center, displacing the halide.

-

Final Step: The cycle concludes with reductive elimination , where the two organic groups on the palladium complex couple to form the new C-C bond, regenerating the active Pd(0) catalyst.[15]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Strategic Value in Drug Development

The incorporation of silicon into drug candidates is an increasingly popular strategy in medicinal chemistry. The trimethylsilyl group can act as a lipophilic isostere for a tert-butyl group, potentially improving metabolic stability and cell membrane permeability. The unique C-Si bond is generally stable in vivo but can be engineered to influence the pharmacokinetic profile of a lead compound.

The utility of ((trimethylsilyl)methyl)boronic acid lies in its ability to introduce this valuable Si-containing fragment into complex molecules using the reliable and mild Suzuki-Miyaura coupling, making it a powerful tool for late-stage functionalization in drug discovery programs.[13]

Conclusion

((Trimethylsilyl)methyl)boronic acid is more than just another reagent; it is a strategic tool for the modern synthetic and medicinal chemist. Its predictable synthesis and robust performance in one of chemistry's most powerful C-C bond-forming reactions make it highly valuable. By understanding the fundamental principles behind its synthesis and application, researchers can leverage its unique properties to accelerate the discovery and development of novel therapeutics.

References

-

Arctom. ((Trimethylsilyl)methyl)boronic acid | CAS NO. 74213-41-5. [Link]

-

PubChem. ((Trimethylsilyl)methyl)boronic acid | C4H13BO2Si | CID 11367003. [Link]

-

Singh, J. et al. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules2021 , 26(11), 3137. [Link]

-

Kassel, V. M. et al. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. J. Am. Chem. Soc.2021 , 143(35), 13845–13853. [Link]

-

ResearchGate. Can anyone suggest the procedure for the synthesis of methylboronic acid and phenylethenylboronic acid? [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Horspool, K. et al. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry. Molecules2022 , 27(19), 6542. [Link]

-

Fernandes, C. et al. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules2021 , 26(11), 3247. [Link]

-

Matteson, D. S. et al. .alpha.-Trimethylsilyl boronic esters. Pinacol lithio(trimethylsilyl)methaneboronate, homologation of boronic esters with [chloro(trimethylsilyl)methyl]lithium, and comparisons with some phosphorus and sulfur analogs. Organometallics1984 , 3(8), 1284–1288. [Link]

-

Thomas, A. A. et al. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. J. Am. Chem. Soc.2018 , 140(12), 4401–4416. [Link]

-

ResearchGate. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

Denmark Group. Boron-Based Crossed-Coupling Reactions. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. 74213-41-5|((Trimethylsilyl)methyl)boronic acid|BLD Pharm [bldpharm.com]

- 6. arctomsci.com [arctomsci.com]

- 7. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]

- 8. ((Trimethylsilyl)methyl)boronic acid | C4H13BO2Si | CID 11367003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ((Trimethylsilyl)methyl)boronic acid|CAS 74213-41-5|TCIJT|製品詳細 [tci-chemical-trading.com]

- 10. CAS 17865-11-1: [4-(Trimethylsilyl)phenyl]boronic acid [cymitquimica.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Suzuki Coupling [organic-chemistry.org]

stability and storage of ((Trimethylsilyl)methyl)boronic acid

An In-Depth Technical Guide to the Stability and Storage of ((Trimethylsilyl)methyl)boronic acid

Foreword: From Bench to Breakthrough

In modern synthetic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions, the reliability of our starting materials is paramount.[1] Reagents like ((trimethylsilyl)methyl)boronic acid are not just entries in a catalog; they are crucial building blocks for novel therapeutics and advanced materials.[2][3] Their efficacy, however, is directly tied to their chemical integrity. This guide moves beyond standard safety data sheet recommendations to provide a deeper, mechanistic understanding of the stability and optimal handling of ((trimethylsilyl)methyl)boronic acid. As scientists, understanding the "why" behind a protocol is as critical as the protocol itself. This document is designed to empower researchers to preserve the reactivity and ensure the reproducibility of their work with this versatile reagent.

Chemical Profile and Inherent Sensitivities

((Trimethylsilyl)methyl)boronic acid, with the chemical structure C₄H₁₃BO₂Si, is an organoborane that serves as a valuable partner in Suzuki-Miyaura cross-coupling reactions.[4][5][6] Its utility stems from the unique combination of a silicon-containing alkyl group and a reactive boronic acid moiety. However, the very features that make it synthetically useful also render it susceptible to degradation if not handled and stored with precision.

The primary vulnerabilities of this compound are:

-

Moisture Sensitivity: The boron center is electrophilic and readily reacts with nucleophiles, most notably water. This can lead to hydrolysis, impacting the compound's structure and reactivity.[7]

-

Oxidative Lability: Boronic acids, in general, can be susceptible to oxidation, which can cleave the carbon-boron bond.[8]

-

Thermal Stress: While stable at room temperature under proper conditions, elevated temperatures can accelerate degradation pathways.

Understanding these inherent sensitivities is the foundation for establishing robust storage and handling protocols.

Principal Degradation Pathways

To effectively prevent degradation, one must first understand the chemical transformations that can occur. For ((trimethylsilyl)methyl)boronic acid, two primary degradation pathways are of significant concern: Hydrolysis and Oxidation.

Hydrolytic Degradation

Boronic acids can exist in equilibrium with their corresponding boroxines (cyclic anhydrides) through the loss of water. While this is a reversible process, prolonged exposure to moisture can lead to the formation of boric acid and other byproducts, effectively reducing the concentration of the active reagent. The presence of water is explicitly advised against during storage.[9]

Oxidative Cleavage

The carbon-boron bond can be cleaved under oxidative conditions.[8] Atmospheric oxygen can contribute to slow degradation over time, a process that can be accelerated by contaminants or light. This pathway typically results in the conversion of the boronic acid to an alcohol, rendering the reagent inactive for cross-coupling.

The following diagram illustrates these potential degradation routes.

Caption: Potential degradation pathways for ((trimethylsilyl)methyl)boronic acid.

Recommended Storage and Handling Protocols

The cornerstone of maintaining the integrity of ((trimethylsilyl)methyl)boronic acid is a multi-faceted approach to storage that rigorously excludes air and moisture. The following protocols are based on a synthesis of safety data and practical laboratory experience.

Long-Term Storage Protocol

For storage periods exceeding one month, the following conditions are mandatory to ensure long-term stability.

| Parameter | Recommendation | Rationale & Expert Insight |

| Temperature | -20°C is recommended. Refrigeration (2-8°C) is an acceptable alternative.[10] | Lower temperatures significantly reduce the rate of all chemical degradation pathways. Freezing at -20°C provides the highest degree of preservation. |

| Atmosphere | Store under a dry, inert atmosphere (e.g., Argon or Nitrogen).[9] | This is the most critical parameter. An inert atmosphere displaces both atmospheric moisture, preventing hydrolysis, and oxygen, preventing oxidative degradation. |

| Container | Tightly sealed, amber glass vial or bottle with a secure, lined cap.[7][9] | An airtight seal is essential to maintain the inert atmosphere.[11] Amber glass protects the compound from potential light-induced degradation. |

| Location | A dry, well-ventilated, and designated storage area for reactive chemicals.[7] | Proper location minimizes the risk of accidental exposure to incompatible materials or environmental fluctuations. |

Safe Handling Workflow

Handling this reagent requires procedures that prevent atmospheric exposure and ensure user safety. It is a flammable solid and can cause skin and eye irritation.[9][11]

The workflow below outlines the essential steps for safely handling the compound in a laboratory setting.

Caption: A standard workflow for the safe handling of air- and moisture-sensitive reagents.

Step-by-Step Handling Protocol:

-

Preparation: Before retrieving the reagent from storage, ensure the fume hood is operational and all necessary glassware is dry. Prepare a source of inert gas (Argon or Nitrogen).

-

Personal Protective Equipment (PPE): At a minimum, wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[12]

-

Inert Atmosphere Operations: Conduct all manipulations within a chemical fume hood.[7]

-

Dispensing: Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture. Briefly purge the container headspace with inert gas before and after dispensing the required amount. Use clean, dry spatulas and weighing vessels.

-

Sealing and Storage: After dispensing, securely reseal the container, ensuring the cap threads are clean. Purge the headspace again with inert gas before final tightening. Immediately return the container to its designated cold storage location.[9]

-

Cleanup: Dispose of any contaminated materials and waste in accordance with institutional and local regulations.

Experimental Protocol: Assessing Compound Integrity

For critical applications, it may be necessary to verify the integrity of an older stock of ((trimethylsilyl)methyl)boronic acid. A simple proton NMR (¹H NMR) analysis can be a quick and effective quality control check.

Objective: To assess the purity of ((trimethylsilyl)methyl)boronic acid and detect potential degradation products.

Methodology:

-

Sample Preparation:

-

Under an inert atmosphere (in a glovebox or using a Schlenk line), accurately weigh approximately 5-10 mg of the boronic acid into a clean, dry NMR tube.

-

Add ~0.6 mL of a dry, deuterated solvent (e.g., CDCl₃ or d₆-DMSO). Ensure the solvent is from a fresh, sealed bottle to minimize water content.

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

-

Data Analysis:

-

Pristine Sample: A pure sample should show a characteristic singlet for the trimethylsilyl (Si(CH₃)₃) protons at approximately 0.0 ppm and a singlet for the methylene (CH₂) protons adjacent to the boron atom. The broad signal for the B(OH)₂ protons can vary in chemical shift and intensity.

-

Signs of Degradation:

-

Hydrolysis: The appearance of new, unidentified peaks may suggest the presence of byproducts. Significant hydrolysis could lead to the formation of boric acid, which may or may not be visible depending on the solvent and concentration.

-

Oxidation: The oxidative cleavage of the C-B bond would likely produce (trimethylsilyl)methanol. Look for a new singlet corresponding to the CH₂OH group, which would appear at a different chemical shift than the starting material's CH₂B group.

-

-

Purity Estimation: Integration of the primary compound signals versus any impurity signals can provide a semi-quantitative estimate of purity.

-

Conclusion: A Foundation for Reliable Science

The stability of ((trimethylsilyl)methyl)boronic acid is not a matter of chance, but a direct result of meticulous storage and handling. By understanding its inherent chemical sensitivities to moisture and oxidation, researchers can implement protocols that safeguard its integrity.[7][9] Storing this reagent under a cold, dry, and inert atmosphere is the most effective strategy for ensuring its long-term viability. Adherence to these principles will not only preserve the financial investment in the chemical but, more importantly, will ensure the validity and reproducibility of the experimental results derived from its use.

References

- Sigma-Aldrich. (2025). SAFETY DATA SHEET for ((Trimethylsilyl)methyl)boronic acid.

- Fisher Scientific. (2015).

- Sigma-Aldrich. (2025).

- Sigma-Aldrich. (2025). SAFETY DATA SHEET for 3-(Trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt.

- TCI Chemicals. (2025). SAFETY DATA SHEET for 3-(Trimethylsilyl)phenylboronic Acid.

- Pikal, M. J., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)₂. Journal of Pharmaceutical Sciences, 89(6), 758-765.

- Fisher Scientific. (2024). SAFETY DATA SHEET for 4-Acetylbenzeneboronic acid.

- Fisher Scientific. (2009).

- IDEALS University of Illinois. (n.d.).

- Fisher Scientific. (2011).

- Sigma-Aldrich. (2024).

- Sigma-Aldrich. (2024).

- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.

- Bock, M. J., et al. (2021). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.

- PubChem. (n.d.). (((Trimethylsilyl)methyl)boronic acid.

- Adewuyi, A. (2014). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor.

- Wikipedia. (n.d.). Boronic acid.

- BLD Pharm. (n.d.). 74213-41-5|((Trimethylsilyl)methyl)boronic acid.

Sources

- 1. uwindsor.ca [uwindsor.ca]

- 2. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boronic acid - Wikipedia [en.wikipedia.org]

- 4. tcichemicals.com [tcichemicals.com]

- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 6. 74213-41-5|((Trimethylsilyl)methyl)boronic acid|BLD Pharm [bldpharm.com]

- 7. fishersci.com [fishersci.com]

- 8. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.nl [fishersci.nl]

An In-Depth Technical Guide to the Safe Handling of ((Trimethylsilyl)methyl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for ((trimethylsilyl)methyl)boronic acid. By integrating technical data with practical, field-tested insights, this document aims to empower researchers to work confidently and safely with this versatile reagent. The structure of this guide is designed to be intuitive, flowing from foundational knowledge to practical application and emergency preparedness.

Compound Profile and Hazard Identification

((Trimethylsilyl)methyl)boronic acid (CAS No. 74213-41-5) is an organoboron compound that incorporates a trimethylsilyl group. This unique structure makes it a valuable building block in organic synthesis, particularly in cross-coupling reactions.[1] However, the presence of both a boronic acid moiety and a silicon-carbon bond necessitates a thorough understanding of its potential hazards.

GHS Classification and Associated Hazards

While a specific, comprehensive Safety Data Sheet (SDS) for ((trimethylsilyl)methyl)boronic acid is not universally available, data from structurally similar compounds, such as 3-(trimethylsilyl)phenylboronic acid, and supplier information provide a strong basis for hazard assessment.[2][3]

Expected GHS Hazard Classifications:

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.[2][4]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[3][5]

Hazard Statements (H-phrases):

Signal Word: Warning[3]

Toxicological Profile: An Evidence-Based Assessment

Studies on various boronic acids suggest a generally low acute toxicity profile.[6][7] However, some boronic acids have been identified as potential mutagens in in vitro bacterial assays, although this often does not translate to in vivo mutagenicity.[8][9] The primary health concerns are localized irritation to the skin, eyes, and respiratory tract upon direct contact or inhalation.[5][10]

The trimethylsilyl group is generally considered to have low toxicity. However, certain organosilanes can be irritants.[11]

Table 1: Summary of Key Compound Data

| Property | Value/Information | Source(s) |

| CAS Number | 74213-41-5 | [1][12] |

| Molecular Formula | C4H13BO2Si | [3] |

| Molecular Weight | 132.04 g/mol | [3] |

| Appearance | White to off-white solid | [13] |

| GHS Pictogram | Exclamation Mark | [3] |

| Hazard Statements | H315, H319, H335 | [2][3][4] |

| Precautionary Statements | P261, P305+P351+P338 | [3] |

| Storage Temperature | Store in freezer, under -20°C | [3] |

Core Principles of Safe Handling and Storage

The safe handling of ((trimethylsilyl)methyl)boronic acid is predicated on a combination of engineering controls, appropriate personal protective equipment, and meticulous work practices. The causality behind these recommendations is rooted in the compound's potential for irritation and its sensitivity to environmental conditions.

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All manipulations of solid ((trimethylsilyl)methyl)boronic acid and its solutions should be conducted in a properly functioning chemical fume hood to minimize the risk of inhalation.[2]

-

Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of dusts or vapors.[14]

-

Eyewash Stations and Safety Showers: These must be readily accessible in the immediate work area.[10]

Personal Protective Equipment (PPE): A Non-Negotiable Standard

A comprehensive PPE ensemble is mandatory to prevent skin and eye contact.

-

Eye and Face Protection: Chemical safety goggles are the minimum requirement. A face shield should be worn in situations with a higher risk of splashing.[14]

-

Hand Protection: Chemically resistant gloves, such as nitrile, are essential. Gloves should be inspected for any signs of degradation or perforation before each use and changed immediately if contaminated.[14]

-

Body Protection: A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes, must be worn.[14]

-

Respiratory Protection: For operations that may generate significant dust, a NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is recommended.[14]

Storage and Stability: Mitigating Degradation

Proper storage is critical to maintaining the integrity of ((trimethylsilyl)methyl)boronic acid and preventing hazardous situations.

-

Temperature: Store in a freezer at or below -20°C.[3]

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container to protect from moisture.[14][15] Boronic acids can be sensitive to moisture, which can affect their reactivity and stability.

-

Incompatible Materials: Segregate from strong oxidizing agents.[10][16][17][18][19] Contact with oxidizers can lead to vigorous and potentially hazardous reactions. Also, store away from strong acids and bases.[20]

-

Protodeboronation: A key degradation pathway for boronic acids is protodeboronation, where the carbon-boron bond is cleaved by a proton source (like water), especially under acidic or basic conditions.[4][13] Storing the compound in a dry, neutral environment is crucial to minimize this decomposition. While alkylboronic acids are generally more stable towards protodeboronation than many arylboronic acids, this remains a potential degradation pathway.[4][8]

Experimental Protocols: A Framework for Safe Execution

The following protocols provide a step-by-step methodology for common laboratory operations involving ((trimethylsilyl)methyl)boronic acid. These are designed as self-validating systems, where adherence to each step inherently minimizes risk.

General Handling and Dispensing of the Solid

-

Preparation: Before retrieving the compound from storage, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary glassware and reagents.

-

Equilibration: Allow the container of ((trimethylsilyl)methyl)boronic acid to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture on the cold solid, which could compromise its integrity.[15]

-

Inert Atmosphere Dispensing: If the compound is particularly sensitive or for high-precision work, perform the weighing and dispensing in a glovebox under an inert atmosphere.

-

Fume Hood Dispensing: For routine use, quickly weigh the desired amount in the fume hood. Minimize the time the container is open to the atmosphere.

-

Container Sealing: After dispensing, securely seal the container, preferably with parafilm, and return it to the freezer.

-

Cleanup: Clean any spills on the balance and surrounding area immediately, as outlined in the spill response protocol.

Spill Response Protocol

-

Immediate Actions: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or if there is a risk of airborne dust.

-

Containment: For small spills, use an inert absorbent material like vermiculite or sand to cover the solid. Do not use combustible materials.

-

Cleanup: Wearing appropriate PPE, carefully sweep or scoop the contained material into a clearly labeled, sealable container for hazardous waste. Avoid generating dust.[14]

-

Decontamination: Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

-

Large Spills: For large spills, evacuate the laboratory, close the doors, and contact your institution's emergency response team.

First Aid Measures: Preparedness and Response

In the event of an exposure, immediate and appropriate first aid is crucial.

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[14]

-

Skin Contact: Remove all contaminated clothing. Flush the skin with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[14]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[14]

-

Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[14]

Waste Disposal: Environmental Responsibility

All waste containing ((trimethylsilyl)methyl)boronic acid must be treated as hazardous waste.

-

Solid Waste: Contaminated consumables (e.g., gloves, weighing papers, absorbent materials) should be collected in a designated, sealed container for solid hazardous waste.[2]

-

Liquid Waste: Solutions containing the compound should be collected in a labeled, sealed container for liquid hazardous waste. The container should be made of a compatible material.

-

Silyl-Containing Waste: The silicon content of the waste may require specific disposal procedures depending on local regulations. It is generally recommended to collect silyl-containing waste separately.[2] Hydrolysis of silyl compounds can sometimes be a method of disposal for reactive species, but this should only be done with a thorough understanding of the reaction and its products.[2] Given the stability of the trimethylsilyl group in this compound under neutral conditions, collection for incineration is the most likely disposal route.[21]

-

Regulatory Compliance: Always follow your institution's and local environmental regulations for hazardous waste disposal.[14]

Conclusion: A Culture of Safety

The safe and effective use of ((trimethylsilyl)methyl)boronic acid in a research setting is achievable through a comprehensive understanding of its properties and a commitment to rigorous safety protocols. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can minimize risks and foster a strong culture of safety in the laboratory. Continuous vigilance and adherence to these principles are paramount for the protection of all laboratory personnel and the environment.

References

- Hayes, H. L. D., Wei, R., Assante, M., Geogheghan, K. J., Jin, N., Tomasi, S., Noonan, G., Leach, A. G., & Lloyd-Jones, G. C. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.

-

Protodeboronation. (2023, November 28). In Wikipedia. [Link]

-

Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. (n.d.). Cole-Parmer. Retrieved from [Link]

- Boronic Acids and Derivatives - Probing the Structure-Activity Relationships for Mutagenicity. (2015). Organic Process Research & Development, 19(11), 1507–1519.

- Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. (2014). The Journal of Organic Chemistry, 79(18), 8649–8658.

- In Vivo Mutagenicity Testing of Arylboronic Acids and Esters. (2019). Environmental and Molecular Mutagenesis, 60(9), 766–777.

- The Synthesis and Applications of Heterocyclic Boronic Acids. (2004). Synthesis, 2004(04), 469–483.

-

Chemical Waste Name or Mixtures. (n.d.). Retrieved from [Link]

- Boron-containing acids: preliminary evaluation of acute toxicity and access to the brain determined by Raman scattering spectroscopy. (2013). Neuroscience Letters, 556, 70–75.

- Chemical Recycling of Silicones—Current State of Play (Building and Construction Focus). (2024). Polymers, 16(11), 1507.

-

SAFETY DATA SHEET - Fisher Scientific. (2023, September 29). Retrieved from [Link]

- Can anyone suggest the procedure for the synthesis of methylboronic acid and phenylethenylboronic acid? (2015, July 26).

- Chemical Information Review Document for Trimethylsilyldiazomethane [CAS No. 18107-18-1]. (2011).

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2019). Pharmaceuticals, 12(4), 159.

- How to store temperature and moisture-sensitive compounds? (2017, July 7). Reddit.

- Guide to Safely Handling Silicon Tetrachloride in Solar Panel Labor

- Disposal of chemical wastes. (n.d.). RiskAssess.

- Water Sensitive Chemicals. (n.d.). Environment, Health & Safety, University of California, Berkeley.

- Organic Syntheses Procedure. (n.d.). Organic Syntheses.

- CAS 74213-41-5 ((Trimethylsilyl)Methyl)Boronic Acid. (n.d.). Alfa Chemistry.

- Incompatibility of Common Laboratory Chemicals. (2010, May 10).

- Grouping of short alkyl-chain branched carboxylic acids for developmental toxicity. (2024). Regulatory Toxicology and Pharmacology, 151, 105662.

- Incompatible Chemicals. (n.d.).

- Examples of Incompatible Chemicals. (n.d.). University of California, Riverside.

- Chemical Incompatibility Guide. (n.d.). The City University of New York.

- Incompatible Chemicals. (n.d.). Risk Management and Safety, University of Alabama in Huntsville.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. [PDF] Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. | Semantic Scholar [semanticscholar.org]

- 4. Protodeboronation - Wikipedia [en.wikipedia.org]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. Boron-containing acids: preliminary evaluation of acute toxicity and access to the brain determined by Raman scattering spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]